molecular formula C14H19N3 B1385156 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole CAS No. 933719-69-8

6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole

Cat. No. B1385156
CAS RN: 933719-69-8
M. Wt: 229.32 g/mol
InChI Key: OPBKABDXRDKLFB-UHFFFAOYSA-N
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Description

“6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole” is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 . It is a derivative of benzimidazole, a heterocyclic compound that is widely used in medicinal chemistry due to its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a piperidine substituent. The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The piperidine substituent is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Antibacterial Activities

A study by He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, which includes compounds similar to 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (He et al., 2003).

Anticancer Potential

Research by Tang et al. (2021) indicated that cyclic amine-containing benzimidazole carboxamide derivatives, similar in structure to this compound, exhibited strong anticancer properties against various human cancer cell lines. This could suggest the compound's relevance in cancer treatment research (Tang et al., 2021).

Antiviral Activities

Bessières et al. (2021) developed novel benzimidazole-piperidine hybrids as inhibitors of Ebola virus infection. This research indicates that compounds structurally similar to this compound could be explored for their potential in antiviral therapies, specifically targeting viral entry mechanisms (Bessières et al., 2021).

Antihypertensive Applications

Obase et al. (1983) studied the synthesis of (1‐substituted piperidin‐4‐yl)‐1H‐benzimidazoles, including structures akin to this compound, as potential antihypertensive agents. This suggests possible use in the management and treatment of hypertension (Obase et al., 1983).

Anti-Asthmatic and Anti-Diabetic Activities

Vinodkumar et al. (2008) synthesized a series of benzimidazole derivatives, including those structurally related to the compound , and screened them for anti-bacterial, anti-asthmatic, and anti-diabetic properties. This indicates potential applications in treating asthma and diabetes (Vinodkumar et al., 2008).

Future Directions

The future directions for “6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new drugs that overcome current challenges in drug therapy .

properties

IUPAC Name

4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-9-3-4-12-13(10(9)2)17-14(16-12)11-5-7-15-8-6-11/h3-4,11,15H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBKABDXRDKLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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